Glutathione glycylmethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

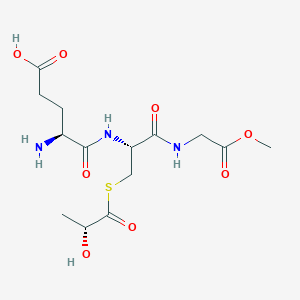

Glutathione glycylmethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C14H23N3O8S and its molecular weight is 393.42 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1.1 Antioxidant Properties

GME exhibits potent antioxidant activity, which is essential in combating oxidative stress-related diseases. Studies have shown that GME can effectively increase intracellular glutathione levels, thereby enhancing cellular defense mechanisms against oxidative damage. This property is particularly beneficial in conditions such as neurodegenerative diseases and cancer, where oxidative stress plays a significant role in disease progression .

1.2 Cancer Treatment

Recent research has highlighted the potential of GME in cancer therapy. GME can be used to enhance the efficacy of chemotherapeutic agents by modulating redox status within cancer cells. For instance, GME has been incorporated into drug delivery systems to improve the bioavailability of anticancer drugs, leading to enhanced therapeutic outcomes . Its ability to selectively release active compounds in a redox environment makes it a promising candidate for targeted cancer therapies.

Biochemical Properties

2.1 Mechanism of Action

GME functions primarily by increasing the availability of glutathione within cells. This elevation can help reduce the formation of reactive oxygen species (ROS) and protect against cellular damage. The esterification process enhances its lipophilicity, allowing for better cellular uptake compared to standard glutathione .

2.2 Stability and Bioavailability

The esterified form of glutathione shows improved stability and bioavailability, making it more effective in clinical applications. Research indicates that GME can maintain higher concentrations in biological systems for extended periods, thus prolonging its therapeutic effects .

Case Studies

Cosmetic Applications

GME has also found applications in dermatology and cosmetic formulations due to its skin-protective properties. It is incorporated into anti-aging products aimed at reducing oxidative damage to skin cells and improving overall skin health . The compound's ability to penetrate the skin barrier enhances its effectiveness as an active ingredient.

Analyse Chemischer Reaktionen

Enzymatic Reactivity

GGME serves as a substrate for glyoxalase I , an enzyme critical in detoxifying methylglyoxal:

Kinetic parameters (vs. glutathione) :

Inhibition studies :

-

GGME-derived (S)-D-lactoylglutathione shows 1.4-fold weaker binding to glyoxalase I compared to the parent compound .

Key implication : The glycyl-COO⁻ group is non-essential for catalysis but enhances substrate affinity.

Derivatization and Stability

Under acidic methanol conditions, GGME undergoes intra-molecular cyclization to form pyroglutamate (pGlu) :

Reaction pathway :

GC-MS analysis :

-

Derivatization : 2 M HCl/CH₃OH (60 min, 80°C) yields pGlu-methyl ester .

-

Detection : Electron-capture negative-ion chemical ionization (ECNICI) at m/z 269 (unlabeled) and m/z 272 (deuterated) .

Table 2: GC-MS parameters for pGlu detection

| Parameter | Value |

|---|---|

| Derivatization reagent | Pentafluoropropionic anhydride |

| Column | HP-1 methyl siloxane |

| Ionization mode | ECNICI |

| Quantitation limit | 0.3–0.5 mole % excess |

Functional Implications

Eigenschaften

CAS-Nummer |

146288-21-3 |

|---|---|

Molekularformel |

C14H23N3O8S |

Molekulargewicht |

393.42 g/mol |

IUPAC-Name |

(4S)-4-amino-5-[[(2R)-3-[(2R)-2-hydroxypropanoyl]sulfanyl-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C14H23N3O8S/c1-7(18)14(24)26-6-9(13(23)16-5-11(21)25-2)17-12(22)8(15)3-4-10(19)20/h7-9,18H,3-6,15H2,1-2H3,(H,16,23)(H,17,22)(H,19,20)/t7-,8+,9+/m1/s1 |

InChI-Schlüssel |

DWWUEEQNZSDZMN-VGMNWLOBSA-N |

SMILES |

CC(C(=O)SCC(C(=O)NCC(=O)OC)NC(=O)C(CCC(=O)O)N)O |

Isomerische SMILES |

C[C@H](C(=O)SC[C@@H](C(=O)NCC(=O)OC)NC(=O)[C@H](CCC(=O)O)N)O |

Kanonische SMILES |

CC(C(=O)SCC(C(=O)NCC(=O)OC)NC(=O)C(CCC(=O)O)N)O |

Key on ui other cas no. |

146288-21-3 |

Sequenz |

EXG |

Synonyme |

glutathione glycylmethyl ester GSH-(glycyl)methyl ester GSH-Me |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.